3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid
Description
Properties
IUPAC Name |
3-oxabicyclo[4.1.0]heptane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)6-2-4-1-5(4)3-10-6/h4-6H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVRKDNJVBZBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1COC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation of Cyclohexene Derivatives
Epoxide Formation via Peracid Oxidation
The epoxidation of cyclohexene carboxylates represents a classical route to access 3-oxabicyclo[4.1.0]heptane-4-carboxylic acid derivatives. As demonstrated in a patent by US2794812A, treatment of Δ⁴-cyclohexene-3-carboxylic acid with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C yields 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid (Figure 1A). The reaction proceeds via electrophilic addition of the peracid to the double bond, forming an oxirane ring. This method achieves moderate yields (65–70%) but requires careful temperature control to minimize side reactions such as diol formation.
Wittig Reaction-Mediated Cyclization
Synthesis of 3-Benzylidene Cyclobutanol Intermediates
A patent by CN103467270A outlines a multi-step synthesis starting with triphenylphosphine and methyl iodide to generate methyl triphenyl phosphine iodide (Figure 1B). This reagent facilitates a Wittig reaction with epichlorohydrin, followed by double lithium-halogen exchange and aldehyde addition to form 3-benzylidene cyclobutanol. Subsequent oxidation and ozonolysis yield 3-oxocyclobutanecarboxylic acid, which can be further functionalized to the target compound.
Table 1: Key Reaction Parameters for Wittig-Based Synthesis
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Phosphonium salt formation | Methyl iodide, THF | 25°C | 92% |
| Cyclobutanol synthesis | n-BuLi, epichlorohydrin | -5°C to 25°C | 62% |
| Ozonolysis | O₃, dimethyl sulfide | -50°C | 78% |
Ring-Closing Metathesis (RCM)
Comparative Advantages
RCM avoids harsh oxidizing agents and enables modular synthesis of substituted derivatives. However, catalyst costs and sensitivity to functional groups may limit its applicability.
Post-Functionalization and Derivatization
Carboxylic Acid Protection and Deprotection
The carboxylic acid moiety is often protected as a methyl or tert-butyl ester during synthesis to prevent side reactions. For example, saponification of methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate with NaOH in ethanol/water (50% v/v) yields the free acid with >90% efficiency.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic structure, with bond angles of 109.5° at the oxygen bridge, closely mimicking meta-substituted benzene geometries.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the modulation of biological pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Heteroatom Position
The following table compares 3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid with analogs differing in ring size, heteroatom placement, or substituents:
Key Findings :
- Ring Size : Smaller rings (e.g., 3-Oxabicyclo[3.1.0]hexane) exhibit reduced steric bulk, favoring interactions with shallow enzyme pockets. Larger rings (e.g., 8-Oxabicyclo[3.2.1]octane) enhance conformational flexibility but may reduce target selectivity .
- Substituent Position : The 4-carboxylic acid group in the target compound optimizes hydrogen-bonding interactions in kinase binding sites compared to the 3-carboxylic acid isomer .
Functional Group Modifications
Key Findings :
- Fluorination : Fluorine atoms at the 7,7-positions (as in the difluoro derivative) improve metabolic stability by blocking oxidative degradation pathways .
- Trifluoromethyl Groups : These enhance membrane permeability and binding to hydrophobic enzyme pockets, as seen in the trifluoromethyl-substituted analog .
Heteroatom Substitution
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
